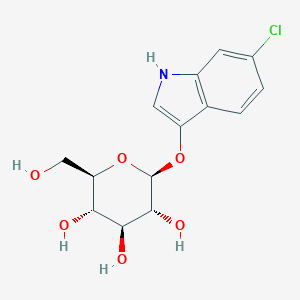

6-Chloro-3-indolyl-beta-D-galactopyranoside

Descripción general

Descripción

The compound 6-Chloro-3-indolyl-beta-D-galactopyranoside is a complex organic molecule that features a tetrahydropyran ring substituted with a chlorinated indole moiety and a hydroxymethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-galactopyranoside typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction of a suitable precursor.

Introduction of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with the tetrahydropyran intermediate.

Chlorination: The chlorination of the indole ring is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the indole moiety, using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a reduced indole derivative.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chromogenic Substrate for β-Galactosidase

One of the primary uses of 6-Chloro-3-indolyl-beta-D-galactopyranoside is as a chromogenic substrate for the enzyme β-galactosidase. This enzyme catalyzes the hydrolysis of the substrate, resulting in the formation of a colored precipitate that can be visually detected.

Key Features:

- Color Development: Upon enzymatic reaction, it produces an intense pink precipitate, which can be quantified spectrophotometrically (λmax ~540 nm) .

- Detection Method: It is commonly used in conjunction with IPTG (isopropyl β-D-1-thiogalactopyranoside) to facilitate the detection of recombinant bacteria in cloning experiments .

Table 1: Comparison of Chromogenic Substrates for β-Galactosidase

| Substrate Name | Color Produced | λmax (nm) | Common Uses |

|---|---|---|---|

| This compound | Pink | ~540 | Detection of recombinant bacteria |

| X-Gal | Blue | ~615 | Detection of β-galactosidase activity |

| Red-β-D-Gal | Red/Magenta | ~565 | Similar applications as X-Gal |

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate, particularly in the synthesis of compounds aimed at reducing toxicity. Its role as an intermediate can enhance the safety profiles of various drug formulations .

Diagnostic Reagents

This compound is utilized in diagnostic reagents for detecting specific enzymatic activities. It is particularly effective for assays that require differentiation between recombinant and non-recombinant plasmids carrying the β-galactosidase gene .

Case Study: Use in Microbial Diagnostics

In a study published in the Journal of Food Protection, researchers employed this compound to develop a chromogenic medium that enabled the detection of yeasts with β-galactosidase activity from food samples. The application demonstrated significant sensitivity and specificity, highlighting its utility in food safety testing .

Research Applications

In molecular biology research, this compound aids in various experimental setups:

- Cloning Experiments: It helps identify successful cloning events by distinguishing between transformed and non-transformed cells based on colorimetric changes.

- Gene Expression Studies: The substrate can be used to monitor gene expression levels in bacterial systems where β-galactosidase serves as a reporter gene.

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-indolyl-beta-D-galactopyranoside likely involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated indole moiety may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R,4S,5R,6R)-2-((6-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromine atom instead of chlorine.

(2S,3R,4S,5R,6R)-2-((6-Methyl-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 6-Chloro-3-indolyl-beta-D-galactopyranoside may confer unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Actividad Biológica

6-Chloro-3-indolyl-beta-D-galactopyranoside, commonly referred to as Salmon-gal, is a synthetic compound primarily used as a chromogenic substrate for the enzyme β-galactosidase. This compound has garnered attention in various biological research contexts due to its enhanced sensitivity compared to traditional substrates like X-gal. This article explores the biological activity of Salmon-gal, focusing on its applications in gene expression studies, its advantages over other substrates, and relevant case studies demonstrating its utility.

- Molecular Formula : C14H16ClNO6

- Molecular Weight : 329.74 g/mol

- Melting Point : 188°C to 190°C

- Solubility : Insoluble in water; soluble in DMSO and methanol

- CAS Number : 138182-21-5

1. β-Galactosidase Activity Detection

Salmon-gal is primarily utilized for detecting β-galactosidase activity in various biological systems. It serves as a more sensitive alternative to X-gal, particularly beneficial in scenarios where β-galactosidase activity is low, such as in early-stage mouse embryos. Studies have shown that using Salmon-gal in conjunction with tetrazolium salts results in a faster and more sensitive staining reaction than traditional methods .

Table 1: Comparison of Substrates for β-Galactosidase Detection

| Substrate | Sensitivity | Reaction Time | Color Produced |

|---|---|---|---|

| X-gal | Moderate | Slow | Blue precipitate |

| Salmon-gal | High | Fast | Red precipitate |

2. In Situ Hybridization

Salmon-gal has been effectively used in combination with in situ hybridization techniques to visualize gene expression in tissues. The compound's ability to provide clear colorimetric results allows researchers to simultaneously detect multiple gene expressions without interference . This dual application enhances the understanding of developmental biology and gene regulation.

Case Study 1: Enhanced Detection in Mouse Embryos

A study demonstrated that Salmon-gal significantly improved the visualization of β-galactosidase activity in mouse embryos at stages where traditional X-gal staining failed . The researchers utilized a combination of Salmon-gal and tetranitroblue tetrazolium to achieve enhanced staining, which allowed for better tracking of gene expression during critical developmental phases.

Case Study 2: Gene Expression Analysis

In another study, researchers employed Salmon-gal to monitor the expression levels of β-galactosidase in transgenic mice. The findings indicated that Salmon-gal provided a more sensitive detection method, allowing for the identification of low-level expression that would be undetectable using X-gal . This sensitivity is crucial for understanding gene function and regulation.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930006 | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138182-21-5 | |

| Record name | 6-Chloro-1H-indol-3-yl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138182-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranoside, 6-chloro-1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6-chloro-3-indolyl-beta-D-galactopyranoside help identify cells transfected with the reporter gene in the growth-arrest assay?

A1: this compound, often abbreviated as X-gal, is a histochemical substrate for the enzyme beta-galactosidase (β-gal). In the assay described [], A7r5 cells were co-transfected with two plasmids: one carrying the gene of interest and another carrying the β-gal gene as a reporter. When cells successfully incorporate the reporter plasmid and express β-gal, the enzyme hydrolyzes X-gal. This hydrolysis results in a visible color change, allowing researchers to visually identify the transfected cells under a microscope. This color-based identification is crucial for specifically analyzing the growth and DNA synthesis of cells successfully transfected with the growth-arrest genes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.